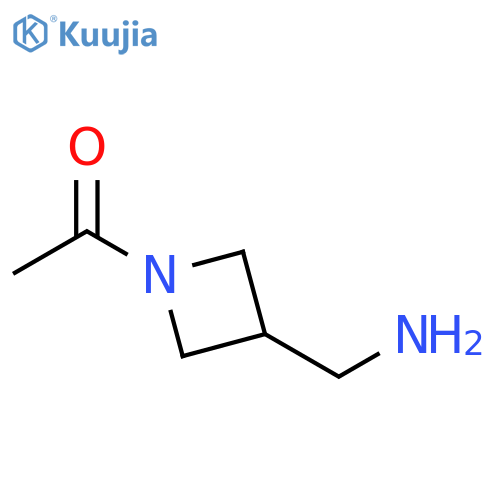Cas no 1493605-67-6 (1-3-(aminomethyl)azetidin-1-ylethan-1-one)

1493605-67-6 structure
商品名:1-3-(aminomethyl)azetidin-1-ylethan-1-one
1-3-(aminomethyl)azetidin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
- 1-3-(aminomethyl)azetidin-1-ylethan-1-one
-
- インチ: 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3
- InChIKey: YUTLQJWEGKHPKK-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC(CN)C1)C
1-3-(aminomethyl)azetidin-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-160159-0.05g |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 0.05g |
$486.0 | 2023-02-18 | |
| Enamine | EN300-160159-5.0g |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 5.0g |
$8626.0 | 2023-02-18 | |
| Enamine | EN300-160159-50mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95.0% | 50mg |
$486.0 | 2023-09-23 | |
| A2B Chem LLC | AX26626-500mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 500mg |
$566.00 | 2024-04-20 | |
| Aaron | AR01DW32-2.5g |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 2.5g |
$6037.00 | 2023-12-16 | |
| Aaron | AR01DW32-50mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 50mg |
$694.00 | 2023-12-16 | |
| Aaron | AR01DW32-100mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 100mg |
$1021.00 | 2023-12-16 | |
| Aaron | AR01DW32-250mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 250mg |
$464.00 | 2025-02-09 | |
| 1PlusChem | 1P01DVUQ-500mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95% | 500mg |
$685.00 | 2024-06-20 | |
| Enamine | EN300-160159-2500mg |
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one |
1493605-67-6 | 95.0% | 2500mg |
$4372.0 | 2023-09-23 |
1-3-(aminomethyl)azetidin-1-ylethan-1-one 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1493605-67-6 (1-3-(aminomethyl)azetidin-1-ylethan-1-one) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量